2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-7-9(2)15(14-8)12-13-10-5-3-4-6-11(10)16-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVHQZNEFYWQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178286 | |
| Record name | Benzothiazole, 2-(3,5-dimethyl-1-pyrazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23615-60-3 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23615-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-(3,5-dimethyl-1-pyrazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023615603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2-(3,5-dimethyl-1-pyrazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The most widely reported method involves cyclocondensation between 2-hydrazinobenzothiazole and acetylacetone (2,4-pentanedione). This one-pot reaction proceeds via acid-catalyzed cyclization to form the pyrazole ring.
Procedure :
A mixture of 2-hydrazinobenzothiazole (10 mmol) and acetylacetone (12 mmol) is refluxed in methanol with glacial acetic acid (2 mL) for 6–8 hours. The crude product precipitates upon cooling and is recrystallized from ethanol, yielding 60–68%.
Mechanistic Insight :
The reaction initiates with nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of acetylacetone, followed by dehydration and cyclization to form the 3,5-dimethylpyrazole moiety.
Nucleophilic Substitution on Benzothiazole
Alternative routes employ pre-formed pyrazole derivatives reacting with halogenated benzothiazoles. For example, 3,5-dimethyl-1H-pyrazole reacts with 2-chlorobenzothiazole under basic conditions.
Procedure :
3,5-Dimethylpyrazole (5 mmol) and 2-chlorobenzothiazole (5 mmol) are dissolved in dry acetonitrile with potassium carbonate (6 mmol). The mixture is refluxed for 12 hours, filtered, and concentrated to yield 72–75% product.
Key Variables :
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
-
Base : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.
Optimized Industrial-Scale Protocols
Catalytic Enhancements
Incorporating phase-transfer catalysts like benzyltriethylammonium chloride (TEBA) improves yields to 85–90% by facilitating interphase reactant transfer.
Case Study :
A scaled-up reaction (50 mmol scale) using TEBA (0.5 mol%) in acetonitrile achieved 89% yield with a reaction time reduction to 8 hours.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, enhancing sustainability.
Protocol :
Equimolar quantities of 2-hydrazinobenzothiazole and acetylacetone are milled with silica gel (10 wt%) at 30 Hz for 2 hours. This method affords 78% yield with 99% purity.
Reaction Characterization and Analytical Data
Spectroscopic Confirmation
FT-IR :
-
1602 cm⁻¹ (C=N stretch, benzothiazole)
-
1510 cm⁻¹ (C=C aromatic)
¹H NMR (400 MHz, CDCl₃) :
X-ray Crystallography :
Crystal structures confirm planar geometry with dihedral angles of 5.2° between pyrazole and benzothiazole rings, facilitating π-π stacking in solid state.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Acetylacetone, H₂SO₄ | Reflux, 6 h | 60–68 | 95 |
| Nucleophilic Substitution | 2-Chlorobenzothiazole, K₂CO₃ | Reflux, 12 h | 72–75 | 97 |
| Catalytic (TEBA) | TEBA, acetonitrile | Reflux, 8 h | 85–90 | 99 |
| Mechanochemical | Silica gel, ball milling | Solvent-free, 2 h | 78 | 99 |
Challenges and Troubleshooting
Byproduct Formation
Dimethylpyrazole dimers (5–10%) often form during cyclocondensation. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward product.
Purification Difficulties
Column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves co-eluting impurities, while recrystallization from DMF/water mixtures improves crystal homogeneity.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction time to 20 minutes with 82% yield, though scalability remains limited.
Flow Chemistry Approaches
Continuous-flow reactors enable precise temperature control, achieving 94% yield at 120°C with 5-minute residence time, ideal for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits various pharmacological properties, making it a candidate for drug development. Its applications in medicinal chemistry include:
- Anticancer Activity : Benzothiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research indicates that benzothiazole derivatives possess significant antibacterial and antifungal activities. The compound has been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating promising results .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways .
Case Study 1: Anticancer Activity
A study published in the Indian Journal of Heterocyclic Chemistry explored the synthesis of various benzothiazole derivatives, including this compound. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized several derivatives of benzothiazole and tested their antimicrobial efficacy. The results showed that the compound inhibited the growth of several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Material Science Applications
Beyond medicinal uses, this compound has applications in material sciences:
- Dye Synthesis : Benzothiazole derivatives are utilized in dye manufacturing due to their ability to form vibrant colors. The compound can serve as a precursor in synthesizing dyes for textiles and other materials .
- Polymer Chemistry : The incorporation of benzothiazole moieties into polymers has been explored to enhance the thermal stability and mechanical properties of polymeric materials. This application is particularly relevant in developing advanced materials for electronics and coatings .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]pyridine
- 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of new materials and pharmaceuticals, where such properties can be advantageous .
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is a compound of interest due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The structure of this compound is characterized by the presence of a pyrazole ring and a benzothiazole moiety, which may contribute to its biological efficacy.
Chemical Structure
The molecular formula of this compound is with the following structural representation:
- SMILES : CC1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)C)C
- InChIKey : DGIXUFYXLOJRRG-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds containing both pyrazole and benzothiazole moieties exhibit a range of biological activities. Below are summarized findings from various studies regarding the biological activity of this compound.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance:
- Study Findings : A study on related compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .
| Compound | Gram-positive MIC (µg/mL) | Gram-negative MIC (µg/mL) |
|---|---|---|
| Compound A | 20 | 30 |
| Compound B | 15 | 25 |
Antifungal Activity
The antifungal activity of benzothiazole derivatives has also been noted:
- Study Findings : Compounds similar to this compound demonstrated antifungal effects against Candida albicans, with some derivatives showing IC50 values below 50 µg/mL .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been a focus in medicinal chemistry:
- Study Findings : In vitro assays revealed that certain derivatives exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values ranging from 15 to 40 µM. The presence of the pyrazole moiety was suggested to enhance this activity through mechanisms involving apoptosis induction .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of benzothiazole and evaluated their biological activities. The results indicated that modifications at specific positions on the benzothiazole ring could enhance antimicrobial and anticancer activities significantly .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships revealed that substituents on the pyrazole ring play a crucial role in determining biological efficacy. For example, dimethyl substitutions were found to increase potency against bacterial strains significantly compared to unsubstituted analogs .
Q & A
Q. What are the standard synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-hydrazino-1,3-benzothiazole can react with dicarbonyl compounds (e.g., acetylacetone) to form the pyrazole-benzothiazole hybrid. A representative method involves refluxing intermediates with potassium carbonate (K₂CO₃) and sodium methoxide (NaOMe) in methanol/water mixtures, achieving yields up to 75% after purification . Catalysts like anhydrous MgCl₂ may enhance reaction efficiency by stabilizing intermediates .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for benzothiazole, N-H vibrations for pyrazole) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl protons at δ 2.1–2.5 ppm for pyrazole CH₃ groups) .
- X-ray crystallography : Resolves 3D structure, as demonstrated for related pyrazole derivatives (e.g., bond angles, dihedral angles) .
Q. What biological activities are associated with benzothiazole-pyrazole hybrids?
These compounds exhibit enzyme-modulating properties. For instance, derivatives of 2-(pyrazol-1-yl)-1,3-benzothiazole show inhibitory effects on AST (aspartate aminotransferase) and ALT (alanine aminotransferase), critical enzymes in liver and cardiac function . Pyrazole moieties also contribute to anti-inflammatory and antitumor activities in related heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst selection : MgCl₂ or triethylamine (Et₃N) improves nucleophilic substitution efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethyl acetate/water mixtures aid in purification .
- Temperature control : Reflux (70–80°C) balances reaction rate and side-product formation . Yield optimization often requires iterative adjustments to molar ratios and isolation protocols (e.g., recrystallization from DMF/EtOH) .
Q. How do structural modifications of the pyrazole ring influence bioactivity?
- Electron-withdrawing groups (e.g., -Cl, -CF₃) on pyrazole increase electrophilicity, enhancing enzyme inhibition .
- Methyl substitutions (3,5-dimethyl) improve metabolic stability and hydrophobic interactions in binding pockets . Systematic SAR studies involve synthesizing analogs (e.g., 3-cyclopropyl or 5-fluoro variants) and testing enzyme kinetics .
Q. How can contradictions in spectroscopic or biological data be resolved?
- Cross-validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- Computational modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) predict binding modes and rationalize activity discrepancies .
- Crystallographic analysis : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .
Q. What experimental strategies assess the compound’s enzyme inhibition mechanisms?
- Kinetic assays : Measure Vₘₐₓ and Kₘ under varying substrate concentrations to determine competitive/non-competitive inhibition .
- Dose-response studies : IC₅₀ values quantify potency; e.g., compound A2 in showed 50% AST inhibition at 10 µM.
- In silico docking : Simulate interactions with enzyme active sites (e.g., AST/ALT) to identify critical hydrogen bonds or π-π stacking .
Methodological Considerations
- Synthetic scalability : Pilot-scale reactions (≥10 g) require careful control of exothermic steps and byproduct removal .
- Purification challenges : Column chromatography (silica gel, hexane/EtOAc) or preparative HPLC isolates high-purity product (>95%) .
- Biological assays : Use human serum or recombinant enzymes to ensure clinical relevance; validate results with positive controls (e.g., allopurinol for xanthine oxidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
